molecular formula C17H15N3OS B2608614 2-((1,5-diphenyl-1H-imidazol-2-yl)thio)acetamide CAS No. 1099793-03-9

2-((1,5-diphenyl-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B2608614
CAS No.: 1099793-03-9
M. Wt: 309.39
InChI Key: BDABMUZTYMUTAM-UHFFFAOYSA-N
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Description

2-((1,5-diphenyl-1H-imidazol-2-yl)thio)acetamide is a compound that features an imidazole ring substituted with two phenyl groups and a thioacetamide moiety Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((1,5-diphenyl-1H-imidazol-2-yl)thio)acetamide typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1,5-diphenyl-1H-imidazole-2-thiol with chloroacetamide under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiol group attacks the carbon of the chloroacetamide, leading to the formation of the thioacetamide linkage.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The thioacetamide group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The imidazole ring and the thioacetamide group can be reduced under specific conditions.

    Substitution: The phenyl groups on the imidazole ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced forms of the imidazole ring or thioacetamide group.

    Substitution: Halogenated derivatives of the imidazole ring.

Scientific Research Applications

2-((1,5-diphenyl-1H-imidazol-2-yl)thio)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials and catalysts.

Comparison with Similar Compounds

    1,5-diphenyl-1H-imidazole: Lacks the thioacetamide group, making it less reactive in certain chemical reactions.

    2-mercaptoimidazole: Contains a thiol group instead of the thioacetamide group, leading to different reactivity and applications.

    2-((1,5-diphenyl-1H-imidazol-2-yl)thio)ethanol: Similar structure but with an ethanol group instead of the acetamide group.

Uniqueness: 2-((1,5-diphenyl-1H-imidazol-2-yl)thio)acetamide is unique due to the presence of both the imidazole ring and the thioacetamide group, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(1,5-diphenylimidazol-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3OS/c18-16(21)12-22-17-19-11-15(13-7-3-1-4-8-13)20(17)14-9-5-2-6-10-14/h1-11H,12H2,(H2,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDABMUZTYMUTAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC=C3)SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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